

Performance Comparison of MAP4K4 Inhibitors

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Compound of Interest

Compound Name: GNE 220 hydrochloride

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The following tables summarize the in vitro potency and selectivity of several well-characterized MAP4K4 inhibitors. The data highlights their half-maximal inhibitory concentrations (IC50) against MAP4K4 and other related kinases, providing a clear comparison of their performance.

Table 1: In Vitro Potency of MAP4K4 Inhibitors

Inhibitor	MAP4K4 IC50 (nM)	Cellular IC50/EC50 (nM)	Reference
DMX-5804	3	~500 (EC50 in hiPSC-CMs)	[1][4]
GNE-495	3.7	Not Specified	[2][5]
PF-06260933	3.7	160	[2][6]
F389-0746	120.7	10,340 (Panc-1), 17,850 (AsPC-1)	[7]
MAP4K4-IN-3	14.9	470	[8]

Table 2: Selectivity Profile of MAP4K4 Inhibitors Against Other Kinases

Inhibitor	Target Kinase	IC50 or pIC50	Reference
DMX-5804	MAP4K4	pIC50: 8.55	[1]
MINK1 (MAP4K6)	pIC50: 8.18	[1] [9]	
TNIK (MAP4K7)	pIC50: 7.96	[1] [9]	
GCK (MAP4K2)	pIC50: 6.50	[9]	
GLK (MAP4K3)	pIC50: 4.95	[9]	
KHS (MAP4K5)	pIC50: 6.36	[9]	
PF-06260933	MAP4K4	IC50: 3.7 nM	
MINK1 (MAP4K6)	IC50: 8 nM	[2] [10]	
TNIK (MAP4K7)	IC50: 15 nM	[2] [10]	
GNE-495	MAP4K4	IC50: 3.7 nM	[5]
MINK1 (MAP4K6)	IC50: 5.2 nM	[11]	
TNIK (MAP4K7)	IC50: 4.8 nM	[11]	
F389-0746	MAP4K4	59% inhibition at 150 nM	[7]
MAP4K1	0% inhibition at 150 nM	[7]	
MAP4K2	8% inhibition at 150 nM	[7]	
MAP4K3	7% inhibition at 150 nM	[7]	
MAP4K5	17% inhibition at 150 nM	[7]	
MAP4K6	44% inhibition at 150 nM	[7]	
MAP4K7	27% inhibition at 150 nM	[7]	

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize MAP4K4 inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of inhibitor potency against MAP4K4 using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human MAP4K4 enzyme
- Specific peptide substrate for MAP4K4 (e.g., MBP)
- MAP4K4 inhibitor (e.g., GNE-495, PF-06260933, DMX-5804)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate-reading luminometer

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of the MAP4K4 inhibitor in DMSO. A common starting concentration is 10 μM, with 10-point, 3-fold serial dilutions.
- Assay Reaction Setup:
 - Add 5 μL of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

- Add 10 μ L of a 2X kinase/substrate mixture containing purified MAP4K4 and its substrate in kinase assay buffer to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiation of Kinase Reaction:
 - Add 10 μ L of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for MAP4K4.
 - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Termination and ADP Detection:
 - Add 25 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 50 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.[\[12\]](#)

Protocol 2: Cellular Phosphorylation Assay

This protocol outlines a method to assess the ability of a MAP4K4 inhibitor to block the phosphorylation of a downstream target in a cellular context.

Materials:

- Human cell line expressing MAP4K4 (e.g., human aortic endothelial cells (HAECs) or a relevant cancer cell line)
- Cell culture medium and supplements

- MAP4K4 inhibitor
- Stimulating agent (e.g., TNF- α)
- Lysis buffer (containing protease and phosphatase inhibitors)
- Primary antibody against the phosphorylated substrate of MAP4K4 (e.g., phospho-ERM)
- Primary antibody against the total protein of the substrate
- Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
- Detection reagents (e.g., ECL for western blotting or fluorescent secondary for imaging)
- Western blot or immunofluorescence imaging equipment

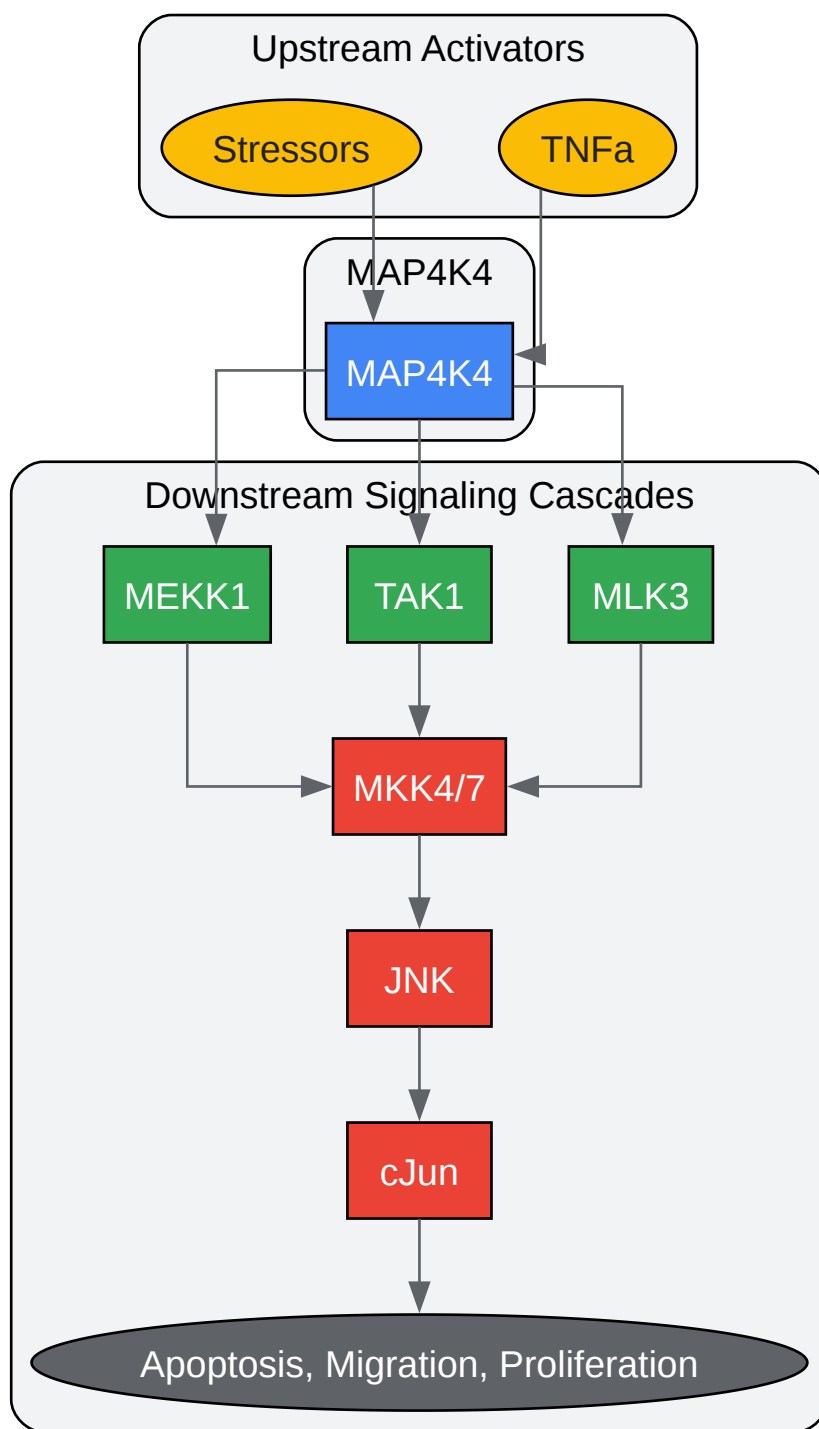
Procedure:

- Cell Culture and Treatment:
 - Seed cells in a multi-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of the MAP4K4 inhibitor or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
 - Stimulate the cells with an appropriate agonist (e.g., TNF- α) to activate the MAP4K4 pathway for a predetermined time.
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells with lysis buffer and collect the cell lysates.
- Protein Quantification and Analysis:
 - Determine the protein concentration of each lysate.

- Analyze the phosphorylation status of the target protein using western blotting or immunofluorescence.
- Data Analysis:
 - Quantify the band intensity (for western blot) or fluorescence intensity (for immunofluorescence) of the phosphorylated protein relative to the total protein.
 - Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.[\[6\]](#)

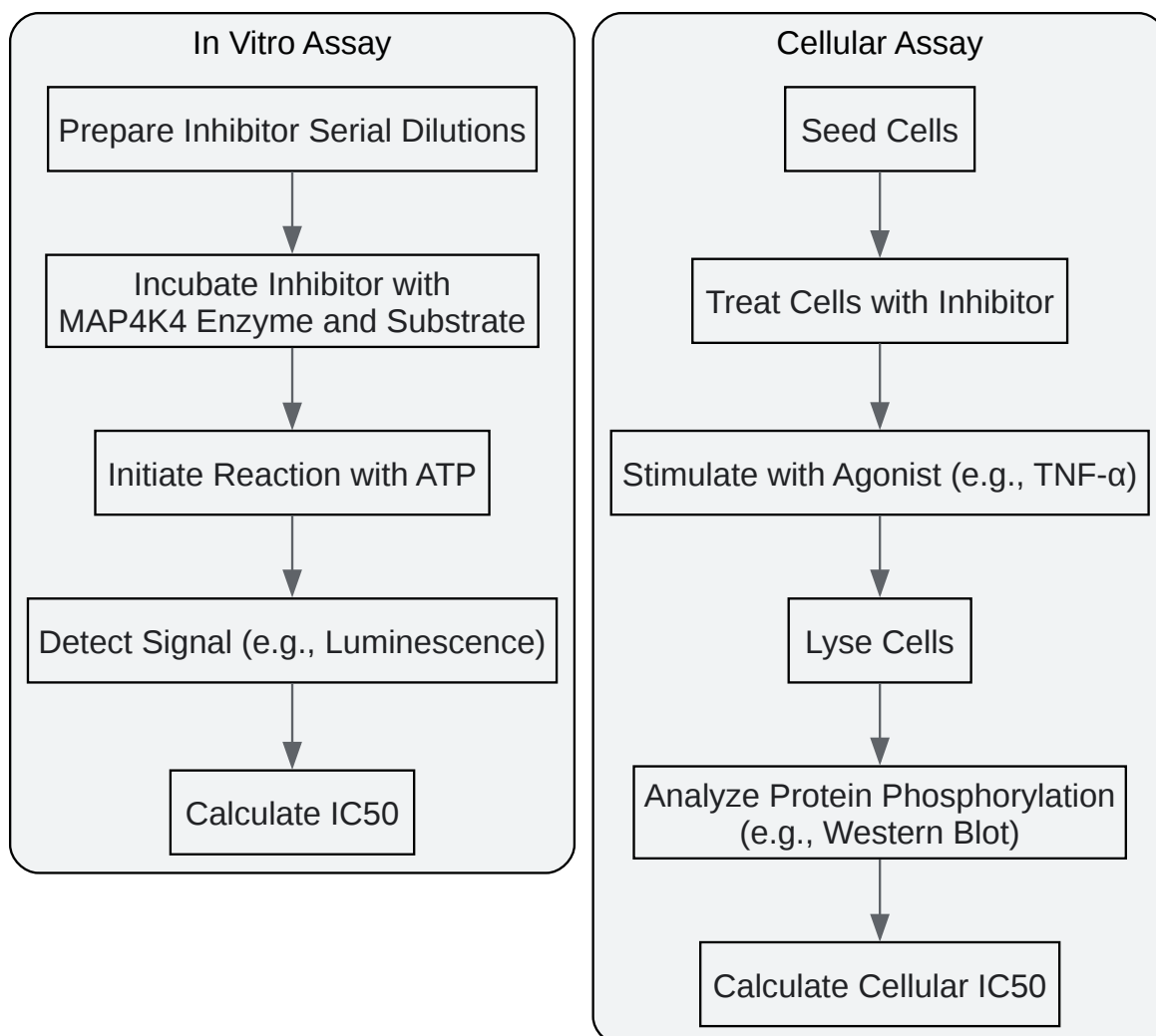
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using Graphviz to illustrate the MAP4K4 signaling pathway and a typical experimental workflow for inhibitor testing.



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MAP4K4 Signaling Pathway



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Inhibitor Testing Workflow

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